Cas no 62413-47-2 ((2R,3E)-4-phenylbut-3-en-2-ol)

(2R,3E)-4-phenylbut-3-en-2-ol structure
Productnaam:(2R,3E)-4-phenylbut-3-en-2-ol
CAS-nummer:62413-47-2
MF:C10H12O
MW:148.201683044434
MDL:MFCD30550740
CID:445635
PubChem ID:10986397
(2R,3E)-4-phenylbut-3-en-2-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Buten-2-ol, 4-phenyl-, (2R,3E)-
- (2R,3E)-4-phenylbut-3-en-2-ol
- EN300-27694761
- 3-Buten-2-ol, 4-phenyl-, (2R)-
- SCHEMBL3240401
- SCHEMBL3240389
- 32271-52-6
- 62413-47-2
- (2R)-4-PHENYLBUT-3-EN-2-OL
- EN300-1869536
-
- MDL: MFCD30550740
- Inchi: InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m1/s1
- InChI-sleutel: ZIJWGEHOVHJHKB-FCZSHJHJSA-N
- LACHT: CC(C=CC1=CC=CC=C1)O
Berekende eigenschappen
- Exacte massa: 148.08886
- Monoisotopische massa: 148.088815002g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 123
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.1
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23
(2R,3E)-4-phenylbut-3-en-2-ol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27694761-1.0g |
(2R,3E)-4-phenylbut-3-en-2-ol |
62413-47-2 | 95.0% | 1.0g |
$1086.0 | 2025-03-20 | |
Enamine | EN300-27694761-5.0g |
(2R,3E)-4-phenylbut-3-en-2-ol |
62413-47-2 | 95.0% | 5.0g |
$3147.0 | 2025-03-20 | |
Enamine | EN300-27694761-0.05g |
(2R,3E)-4-phenylbut-3-en-2-ol |
62413-47-2 | 95.0% | 0.05g |
$252.0 | 2025-03-20 | |
Aaron | AR01J4YL-250mg |
3-Buten-2-ol, 4-phenyl-, (2R,3E)- |
62413-47-2 | 95% | 250mg |
$765.00 | 2025-02-14 | |
Aaron | AR01J4YL-2.5g |
3-Buten-2-ol, 4-phenyl-, (2R,3E)- |
62413-47-2 | 95% | 2.5g |
$2950.00 | 2025-02-14 | |
1PlusChem | 1P01J4Q9-50mg |
3-Buten-2-ol, 4-phenyl-, (2R,3E)- |
62413-47-2 | 95% | 50mg |
$363.00 | 2024-04-22 | |
Aaron | AR01J4YL-50mg |
3-Buten-2-ol, 4-phenyl-, (2R,3E)- |
62413-47-2 | 95% | 50mg |
$372.00 | 2025-02-14 | |
Aaron | AR01J4YL-5g |
3-Buten-2-ol, 4-phenyl-, (2R,3E)- |
62413-47-2 | 95% | 5g |
$4353.00 | 2023-12-15 | |
1PlusChem | 1P01J4Q9-100mg |
3-Buten-2-ol, 4-phenyl-, (2R,3E)- |
62413-47-2 | 95% | 100mg |
$527.00 | 2024-04-22 | |
1PlusChem | 1P01J4Q9-250mg |
3-Buten-2-ol, 4-phenyl-, (2R,3E)- |
62413-47-2 | 95% | 250mg |
$727.00 | 2024-04-22 |
(2R,3E)-4-phenylbut-3-en-2-ol Gerelateerde literatuur
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
3. Back matter
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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